molecular formula C19H29N3O4S B2920642 N-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 2310017-65-1

N-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide

Cat. No. B2920642
CAS RN: 2310017-65-1
M. Wt: 395.52
InChI Key: JYENUAUHDVMPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydrofuran ring, a 1,4-diazepane ring, a sulfonyl group, and an isobutyramide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that it could potentially exist in several different conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the sulfonyl group suggests that this compound could be quite polar, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of novel compounds incorporating sulfamoyl moieties and related structures, demonstrating diverse methodologies and potential applications in medicinal chemistry and material science. For instance, Darwish et al. (2014) described the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promise as antimicrobial agents (Darwish et al., 2014). Similarly, Shaffer et al. (2015) discovered and characterized a unique class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, highlighting the structural augmentation from an acyclic lead compound to a conformationally constrained tetrahydrofuran to improve interaction with the human GluA2 ligand-binding domain (Shaffer et al., 2015).

Biological and Pharmacological Screening

The potential biological and pharmacological activities of synthesized compounds have been a significant area of research. For example, Bilginer et al. (2020) synthesized and evaluated a series of sulfonamides for their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, showing satisfactory pharmacokinetic properties (Bilginer et al., 2020). Bhat et al. (2014) synthesized novel derivatives of benzodiazepines and screened them for antimicrobial, analgesic, and anti-inflammatory activities, providing insights into their therapeutic potential (Bhat et al., 2014).

Material Science Applications

In the field of material science, Saha et al. (2017) described the synthesis and characterization of semifluorinated sulfonated polytriazole copolymers with varying degrees of sulfonation, highlighting their excellent film-forming abilities, thermal and chemical stability, and promising proton exchange properties (Saha et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

2-methyl-N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15(2)19(23)20-16-4-6-18(7-5-16)27(24,25)22-10-3-9-21(11-12-22)17-8-13-26-14-17/h4-7,15,17H,3,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYENUAUHDVMPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)isobutyramide

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